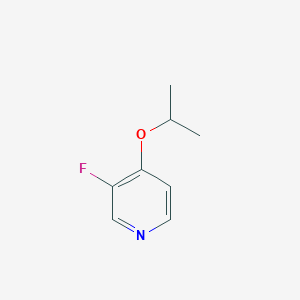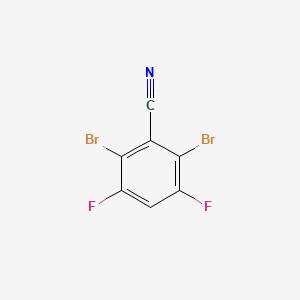
Diethyl pyrazine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two ester groups at the 2 and 3 positions of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl pyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyrazine-2,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Diethyl pyrazine-2,3-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl pyrazine-2,3-dicarboxylate varies depending on its application:
Biological Activity: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Corrosion Inhibition: As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion.
Comparaison Avec Des Composés Similaires
Pyrazine-2,3-dicarboxylic acid: The parent compound without ester groups.
Diethyl pyrazine-2,5-dicarboxylate: A structural isomer with ester groups at the 2 and 5 positions.
Pyridine-2,3-dicarboxylic acid: A similar compound with a nitrogen atom in the 4 position of the aromatic ring.
Uniqueness: Its ability to form coordination polymers and its biological activity profile distinguish it from other similar compounds .
Propriétés
Numéro CAS |
2427-90-9 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
diethyl pyrazine-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
FCOTXDSQWWDSPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CN=C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)


![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)
